REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1([C:16]([O:18]C)=[O:17])[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5]1.[Li+].[OH-]>CO>[C:12]([O:11][C:9]([N:6]1[CH2:7][CH2:8][C:4]([CH2:3][O:2][CH3:1])([C:16]([OH:18])=[O:17])[CH2:5]1)=[O:10])([CH3:15])([CH3:14])[CH3:13] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was microwaved at 130° C. for 25 min in 5 vials
|
Duration
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25 min
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
EXTRACTION
|
Details
|
The acid was extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with 1N KHSO4 and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)(C(=O)O)COC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |